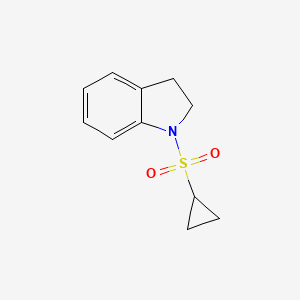

1-(Cyclopropylsulfonyl)indoline

Description

Properties

IUPAC Name |

1-cyclopropylsulfonyl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c13-15(14,10-5-6-10)12-8-7-9-3-1-2-4-11(9)12/h1-4,10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCYESLLFYHMKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Cyclopropyl Sulfonyl Chloride

Cyclopropyl sulfonyl chloride is synthesized via cyclization of 3-chloropropane sulfonyl chloride using n-butyllithium (n-BuLi) in tetrahydrofuran (THF)/toluene (3:1) at −50°C to −20°C. The reaction proceeds through a dehydrohalogenation mechanism, forming the strained cyclopropane ring:

Key parameters:

Sulfonylation of Indoline

Indoline reacts with cyclopropyl sulfonyl chloride in dichloromethane (DCM) at 0–25°C, using N,N-diisopropylethylamine (DIPEA) as a base to scavenge HCl:

Optimization notes :

-

Stoichiometry : A 1:1.2 molar ratio of indoline to sulfonyl chloride minimizes di-sulfonylation byproducts.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexanes 1:6) achieves >95% purity.

Tandem Cyclization-Sulfonylation Approach

An alternative one-pot strategy avoids isolating cyclopropyl sulfonyl chloride by sequentially cyclizing 3-chloropropane sulfonyl chloride and sulfonylating indoline.

Reaction Protocol

-

Cyclization : Treat 3-chloropropane sulfonyl chloride with n-BuLi in THF/toluene at −50°C.

-

Quenching : Add indoline directly to the reaction mixture at −20°C, followed by warming to 25°C.

Mechanistic insights :

-

The n-BuLi deprotonates indoline, enhancing its nucleophilicity for sulfonylation.

-

Intermediate lithium species stabilize the cyclopropane ring during sulfonyl transfer.

Yield : 68–72% with residual toluene removed via rotary evaporation.

Reductive Amination Pathways

While less common, reductive amination offers a route to this compound from indole precursors.

Indole Hydrogenation and Subsequent Sulfonylation

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) converts indole to indoline.

-

Sulfonylation : As described in Section 1.2.

Challenges :

-

Selectivity : Over-hydrogenation can open the pyrrolidine ring, necessitating precise pressure control (1–2 atm H₂).

-

Catalyst poisoning : Sulfur residues from prior steps require thorough Pd/C filtration.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Complexity |

|---|---|---|---|---|

| Direct sulfonylation | 70–75% | >95% | High | Low |

| Tandem cyclization | 68–72% | 90–93% | Moderate | Moderate |

| Reductive amination | 50–55% | 85–88% | Low | High |

Key observations :

-

Direct sulfonylation (Section 1) is optimal for large-scale production due to fewer intermediates and higher yields.

-

Tandem methods reduce handling but require stringent temperature control.

-

Reductive amination is limited by side reactions and lower efficiency.

Emerging Methodologies

Photocatalytic Sulfur Dioxide Insertion

Recent studies explore inserting sulfur dioxide into cyclopropane-indoline hybrids via visible-light-mediated catalysis. For example, tris(bipyridine)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂) facilitates SO₂ insertion from DABSO (dibenzothiophene dioxide), though yields remain suboptimal (45–50%).

Chemical Reactions Analysis

1-(Cyclopropylsulfonyl)indoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the removal of the sulfonyl group.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), bases like sodium hydride, and catalysts like palladium . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclopropylsulfonyl)indoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity. This interaction can lead to the inhibition of enzymes or receptors involved in disease pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Molecular and Structural Properties

The table below compares key molecular features of 1-(cyclopropylsulfonyl)indoline with structurally related indoline and heterocyclic derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | Not specified | C₁₁H₁₃NO₂S | 231.29 (calculated) | Indoline, cyclopropylsulfonyl |

| Cyclopent[b]indole (tetrahydro-methoxyphenyl) | 116526-33-1 | C₁₈H₁₇NO | 263.33 | Tetrahydroindole, 4-methoxyphenyl |

| 7-(Cyclopentylamino)-2-phenylindole-5-carboxylic acid | 1120332-41-3 | C₂₀H₂₀N₂O₂ | 320.39 | Indole, cyclopentylamino, carboxylic acid |

| 5-Amino-2-cyclopropylisoindoline-1,3-dione | 307990-29-0 | C₁₁H₁₀N₂O₂ | 202.21 | Isoindoline dione, cyclopropyl, amino |

| Indolin-2-one | 59-48-3 | C₈H₇NO | 133.15 | Indoline ketone |

Key Observations :

- The cyclopropylsulfonyl group in this compound increases molecular weight compared to simpler indoline derivatives like Indolin-2-one (133.15 g/mol vs. 231.29 g/mol).

Comparison :

- Sulfonylation reactions are common for introducing cyclopropylsulfonyl groups, but yields vary depending on the heterocycle (e.g., indoline vs. azetidine).

- Bromination and subsequent functionalization (e.g., sulfonamide introduction) are unique to indoline derivatives, enabling diverse substitution patterns .

Physicochemical Properties

- Log P and Solubility: Indolin-2-one has a calculated log P of ~1.35, indicating moderate hydrophobicity . The cyclopropylsulfonyl group in this compound likely reduces log P compared to alkyl-substituted indolines due to its electron-withdrawing nature. Carboxylic acid-containing analogs (e.g., 7-(cyclopentylamino)-2-phenylindole-5-carboxylic acid) exhibit higher aqueous solubility .

Thermal Stability :

- Sulfonyl groups generally enhance thermal stability. For example, 1-(cyclopropylsulfonyl)azetidine derivatives remain stable at room temperature , suggesting similar behavior for the indoline analog.

Biological Activity

1-(Cyclopropylsulfonyl)indoline is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

This compound features a cyclopropylsulfonyl group attached to an indoline structure, which may influence its reactivity and biological interactions. The sulfonyl group is known for enhancing solubility and bioavailability, making compounds with this moiety attractive for drug development.

Biological Activity

The biological activity of this compound can be predicted based on its structural components. Computational tools like PASS (Prediction of Activity Spectra for Substances) suggest potential pharmacological effects, including:

- Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.

- Anti-inflammatory Properties : The sulfonamide group is often associated with anti-inflammatory effects.

Table 1: Predicted Biological Activities of this compound

| Activity Type | Predicted Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell growth | |

| Anti-inflammatory | Reduced inflammation |

Case Studies and Research Findings

Research into similar compounds has provided insights into the biological mechanisms at play. For instance, indolylarylsulfones have been studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, showcasing the potential of indole derivatives in antiviral therapies. A notable study reported a compound with significant inhibitory activity against HIV-1, highlighting the importance of structural modifications in enhancing efficacy and reducing cytotoxicity .

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Indolylarylsulfone | Indole + Sulfonamide | Anti-HIV-1 |

| This compound | Cyclopropylsulfonyl + Indoline | Predicted anticancer and anti-inflammatory |

| Indomethacin | Indole + Carboxylic acid | Anti-inflammatory |

The mechanism by which this compound exerts its effects may involve interaction with specific biological targets, such as enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. Studies utilizing molecular docking techniques can elucidate these interactions, providing a clearer understanding of the compound's pharmacodynamics.

Q & A

Q. What are the optimal synthetic routes for 1-(cyclopropylsulfonyl)indoline, and how can reaction conditions be systematically optimized?

Methodological Answer:

-

Key Steps :

- Core Synthesis : Start with indoline derivatives (e.g., indoline or brominated indoline) and introduce the cyclopropylsulfonyl group via nucleophilic substitution or coupling reactions. For example, highlights sulfonylation using phenylsulfonyl groups under basic conditions, which can be adapted for cyclopropylsulfonyl .

- Condition Optimization :

-

Catalysts : Use palladium or platinum catalysts for cross-coupling steps (as in ) .

-

Solvents : Test polar aprotic solvents (e.g., DMF, dichloromethane) to enhance solubility of intermediates.

-

Temperature : Vary between 25–80°C to balance reaction rate and side-product formation.

3. Yield Improvement : Monitor progress via TLC/HPLC and purify using column chromatography or recrystallization. -

Data Table : Example reaction optimization for sulfonylation:

Catalyst Solvent Temp (°C) Yield (%) Pd(OAc)₂ DMF 60 72 None DCM 25 35 Pt/C THF 80 68

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer :

- Spectroscopic Analysis :

- Chromatography :

- Crystallography : If crystals are obtained, perform X-ray diffraction to resolve stereochemistry.

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

Methodological Answer :

-

Stepwise Approach :

- Derivatization : Synthesize analogs by modifying:

-

Cyclopropyl Group : Replace with other aliphatic rings (e.g., cyclobutyl) to assess steric effects.

-

Sulfonyl Group : Test sulfonamide vs. sulfonic acid variants for solubility and target binding.

2. Biological Assays : -

In Vitro : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays.

-

In Vivo : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models.

-

Data Table : Example SAR for kinase inhibition:

Derivative IC₅₀ (nM) Solubility (mg/mL) Cyclopropyl-SO₂ 12 0.8 Cyclobutyl-SO₂ 45 1.2 Phenyl-SO₂ 120 0.3

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer :

- Root Cause Analysis :

- Assay Variability : Compare protocols (e.g., cell lines, incubation times) across studies. notes discrepancies in activity for similar indole derivatives due to differing assay conditions .

- Compound Purity : Re-evaluate HPLC/MS data from conflicting studies; impurities >2% may skew results.

- Target Selectivity : Use computational docking (e.g., AutoDock Vina) to verify binding modes across homologs.

- Validation Steps :

- Reproduce key experiments under standardized conditions.

- Perform meta-analysis of published IC₅₀ values to identify outliers.

Q. What computational strategies are effective for predicting the reactivity and stability of this compound in synthetic pathways?

Methodological Answer :

-

Quantum Chemistry :

- Use DFT (B3LYP/6-31G*) to calculate transition-state energies for sulfonylation steps.

- Predict cyclopropane ring strain (angle deformation) using molecular mechanics (MMFF94).

-

Degradation Studies :

- Simulate hydrolytic stability under acidic/basic conditions (pH 2–12) via Arrhenius plots.

-

Data Table : Calculated activation energies for key reactions:

Reaction Step Activation Energy (kcal/mol) Sulfonylation 18.7 Cyclopropane ring-opening 25.3

Q. How can researchers design a robust protocol for scaling up this compound synthesis while maintaining yield and purity?

Methodological Answer :

-

Critical Parameters :

- Batch vs. Flow Chemistry : For scale-up, flow systems reduce exothermic risks ( uses dichloromethane, which is volatile; switch to THF for safer handling) .

- Catalyst Recycling : Test immobilized catalysts (e.g., Pd on silica) to minimize metal leaching.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

-

Data Table : Pilot-scale results (10 g batch):

Parameter Lab Scale (1 g) Pilot Scale (10 g) Yield 75% 68% Purity (HPLC) 98% 95%

Q. Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.